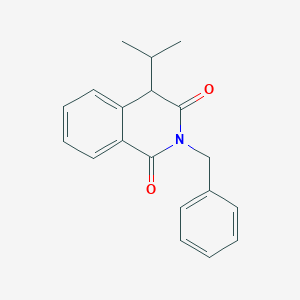
2-Butanone, 3-bromo-1-chloro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3-bromo-1-chloro-4-phenyl- is an organic compound with a complex structure that includes a butanone backbone substituted with bromine, chlorine, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-1-chloro-4-phenyl- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a butanone derivative, followed by the introduction of a phenyl group. Specific reagents and conditions may vary, but common steps include:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Phenyl Group Introduction: This can be achieved through a Friedel-Crafts alkylation reaction using benzene (C6H6) and a suitable catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3-bromo-1-chloro-4-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The phenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide (OH-) or amines (NH2-) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3-bromo-1-chloro-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3-bromo-1-chloro-4-phenyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-butanone: Similar structure but lacks the phenyl group.
3-Chloro-2-butanone: Similar structure but lacks the bromine and phenyl group.
4-Phenyl-2-butanone: Similar structure but lacks the halogen substituents.
Uniqueness
2-Butanone, 3-bromo-1-chloro-4-phenyl- is unique due to the combination of bromine, chlorine, and phenyl group substitutions on the butanone backbone
Eigenschaften
CAS-Nummer |
192709-34-5 |
|---|---|
Molekularformel |
C10H10BrClO |
Molekulargewicht |
261.54 g/mol |
IUPAC-Name |
3-bromo-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10BrClO/c11-9(10(13)7-12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
KSFDXQWRXKHQKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)





![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)

